N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide
Description
N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of anilides. Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group with the NHPh group or its derivative. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-11(2)13-7-5-8-14(12(3)4)16(13)18-17(19)15-9-6-10-20-15/h5-12H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMUWTWCNWCDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide typically involves the reaction of 2,6-diisopropylaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and continuous monitoring of the reaction parameters ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide serves as a building block for synthesizing complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biology
Research has indicated that this compound may possess bioactive properties , including antimicrobial and anti-inflammatory effects. Studies are ongoing to investigate its efficacy against various pathogens and inflammatory conditions. The compound's interaction with biological targets can potentially modulate enzyme activity, making it a candidate for further biological exploration.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases such as cancer and infections. Its ability to bind to specific receptors or enzymes suggests it could play a role in drug development aimed at targeting specific pathways involved in disease progression.
Industry
This compound is utilized in the production of polymers and as a stabilizer in various chemical processes. Its stability under different conditions makes it valuable in industrial applications where durability and performance are critical.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control substances, suggesting its potential as an antimicrobial agent.
Case Study 2: Polymer Stabilization
In an industrial setting, this compound was tested as a stabilizer in polymer formulations. The addition of this compound improved the thermal stability of the polymers significantly compared to formulations without the compound.
Mechanism of Action
The mechanism of action of N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[2,6-di(propan-2-yl)phenyl]methanediimine
- 2,6-diisopropylaniline
- N,N’-bis(2,6-diisopropylphenyl)ethylenediamine
Uniqueness
N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide stands out due to its unique combination of the furan ring and the 2,6-diisopropylphenyl group. This structural feature imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Biological Activity
N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings, including data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furan derivatives with appropriate amines and carboxylic acids. The specific synthetic pathway may vary, but it generally includes steps that ensure the introduction of the diisopropylphenyl moiety and the furan-2-carboxamide structure.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of furan compounds exhibit significant anticancer properties. For instance, some studies have shown that furan-based compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of tubulin polymerization, which is critical for cancer cell division .
Table 1: Anticancer Activity of Furan Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | <0.01 | Induces apoptosis; inhibits tubulin polymerization |
| Benzo[b]furan derivative | MDA-MB-435 (breast cancer) | 0.229 | Inhibits cell growth |
| Combretastatin-A4 (CA-4) | Various | 0.01 | Tubulin inhibition |
2. Antimicrobial Activity
Furan derivatives have also been studied for their antimicrobial properties. For example, certain compounds exhibit activity against bacterial strains like Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a broad-spectrum antimicrobial potential .
3. Anti-inflammatory Activity
The anti-inflammatory effects of furan derivatives are noteworthy as well. Compounds have been shown to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in many inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on various human cancer cell lines, this compound demonstrated a remarkable ability to inhibit cell proliferation at low concentrations (IC50 < 0.01 µM). The study highlighted its effectiveness compared to standard chemotherapeutics like CA-4, showcasing its potential as a candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of furan derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the furan structure significantly enhanced activity against resistant strains, underscoring the importance of structural optimization in drug development .
Research Findings
Recent literature emphasizes the significance of structural modifications in enhancing the biological activity of furan derivatives. For example:
Q & A
Q. What are the standard synthetic protocols for preparing N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide?
The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common method involves refluxing equimolar amounts of furan-2-carbonyl chloride with 2,6-diisopropylaniline (CAS 24544-04-5) in a polar aprotic solvent like acetonitrile for 3–6 hours. Post-reaction, the product is crystallized by slow solvent evaporation and purified via recrystallization (e.g., chloroform/methanol) or flash chromatography (ethyl acetate/hexane gradients). Analytical validation using IR (amide N-H stretch: ~3310 cm⁻¹), ¹H/¹³C NMR, and mass spectrometry is critical for confirming structural integrity .
Q. How can researchers ensure purity and characterize this compound?
Purity is assessed using HPLC (≥98% purity criteria) coupled with UV detection. Structural characterization involves:
- IR spectroscopy : Identification of amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and isopropyl groups (δ 1.2–1.4 ppm).
- Mass spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺). X-ray crystallography (if crystalline) resolves bond angles and torsional conformations .
Advanced Research Questions
Q. How can the crystal structure and conformational dynamics of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from acetonitrile or dichloromethane.
- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELXL (for small molecules) refines positional and thermal parameters. For example, analogous furan-carboxamides exhibit planar amide moieties (C4-C5(O2)-N1-C6) with dihedral angles <10° between aromatic rings. Intramolecular hydrogen bonds (e.g., N1⋯O3, 2.6 Å) and weak intermolecular interactions (C-H⋯O) stabilize crystal packing .
Q. How do substituents on the phenyl ring influence biological activity?
Structure-activity relationship (SAR) studies require systematic derivatization:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic interactions with biological targets.
- Bulkier substituents (e.g., isopropyl) may sterically hinder binding but improve metabolic stability. In vitro assays (e.g., cytotoxicity, enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) identify pharmacophoric features. For example, furan-carboxamide derivatives show anticancer potential via intercalation or kinase inhibition .
Q. How should researchers address contradictions in spectroscopic data interpretation?
Discrepancies (e.g., variable IR absorption for amide groups) arise from polymorphism or solvent effects. Mitigation strategies:
- Cross-validate using multiple techniques (e.g., solid-state NMR vs. solution-state).
- Compare with computational predictions (DFT-optimized geometries).
- Reference crystallographic data to confirm bond lengths/angles .
Q. What are the safety protocols for handling 2,6-diisopropylaniline intermediates?
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (risk code: R36/37/38).
- Spill management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite).
- Storage : Keep in airtight containers at RT, away from oxidizers .
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale synthesis?
- Catalysis : Use HATU or EDCI/HOBt to activate carbonyl groups, reducing side reactions.
- Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility.
- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted aniline.
- Quality control : Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) .
Q. How can researchers evaluate the compound’s pharmacokinetic properties?
- LogP : Determine via shake-flask method (predicted ~4.5 for analogous compounds).
- Metabolic stability : Use hepatic microsomal assays (e.g., human CYP450 isoforms).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration.
- In vivo models : Rodent studies assess bioavailability and toxicity (LD50 estimation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
